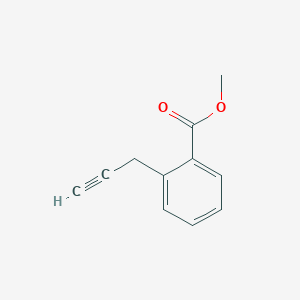

Methyl 2-(prop-2-yn-1-yl)benzoate

Description

Methyl 2-(prop-2-yn-1-yl)benzoate is an ortho-substituted methyl benzoate derivative featuring a propargyl (prop-2-yn-1-yl) group on the benzene ring. This compound is of interest in organic synthesis due to the reactivity of the alkyne group, which enables applications in click chemistry, cycloadditions, and polymer synthesis.

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

methyl 2-prop-2-ynylbenzoate |

InChI |

InChI=1S/C11H10O2/c1-3-6-9-7-4-5-8-10(9)11(12)13-2/h1,4-5,7-8H,6H2,2H3 |

InChI Key |

KEZXEAFYJHKVKC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(prop-2-yn-1-yl)benzoate can be synthesized through the esterification of 2-(prop-2-yn-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(prop-2-yn-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 2-(prop-2-yn-1-yl)benzoic acid or 2-(prop-2-yn-1-yl)benzaldehyde.

Reduction: Formation of methyl 2-(prop-2-en-1-yl)benzoate or methyl 2-(propyl)benzoate.

Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Methyl 2-(hex-1-yn-1-yl)benzoate and Prop-2-yn-1-yl benzoate are distinct chemical compounds with different applications. Methyl 2-(prop-2-yn-1-yloxy)benzoate also exists and has different properties and applications .

Methyl 2-(hex-1-yn-1-yl)benzoate

Methyl 2-(hex-1-yn-1-yl)benzoate is an intermediate in synthesizing Apigenin 5-O-β-D-Glucuronide, a metabolite of Apigenin .

Apigenin 5-O-β-D-Glucuronide is relevant in biological studies as it can induce the reversion of transformed phenotypes of v-H-ras-transformed NIH 3T3 cells at low concentrations by inhibiting MAP kinase activity . It can also inhibit the proliferation of malignant tumor cells by G2/M arrest and induces morphological differentiation. Additionally, Apigenin has been reported to enhance gap junction intracellular communication in liver cells .

Prop-2-yn-1-yl benzoate

Prop-2-yn-1-yl benzoate, also known as propargyl benzoate, is an organic compound with the molecular formula C10H8O2. It is an ester formed from the reaction of benzoic acid and propargyl alcohol and is known for its applications in organic synthesis and potential use in various scientific research fields.

Scientific Research Applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

One of the primary mechanisms through which Prop-2-yn-1-yl benzoate exerts its biological effects is by acting as a photosensitizer. This property allows it to absorb light and induce photochemical reactions that can lead to oxidative stress in target cells. Such reactions can alter the molecular structure and function of various biomolecules, potentially leading to therapeutic effects against cancer cells. Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives such as 3-(phenylselanyl)this compound have demonstrated promising in vitro activity against glioblastoma cells, attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through its interaction with specific cellular pathways.

Mechanism of Action

The mechanism of action of methyl 2-(prop-2-yn-1-yl)benzoate involves its reactive alkyne group, which can participate in various chemical reactions. The compound can act as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways. These reactive oxygen species can then interact with biological targets, leading to various biochemical effects .

Comparison with Similar Compounds

Key Observations :

- Propargyl vs. Allyl : The propargyl group (C≡C) in the target compound enables alkyne-specific reactions, while allyl (C=C) or allyloxy groups in analogs favor electrophilic additions or polymerizations.

- Ester Group : Methyl esters (e.g., ) typically exhibit higher volatility than ethyl esters (e.g., ).

- Substituent Effects : Hydroxypropargyl introduces hydrogen bonding, whereas chloroallyl enhances electrophilicity.

Physical and Chemical Properties

Table 2: Comparative Properties

Analysis :

Reactivity Profiles

- Propargyl Group : The target compound’s alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

- Hydroxypropargyl : The hydroxyl group allows further functionalization (e.g., esterification or etherification), broadening synthetic utility.

- Chloroallyl : The chlorine atom facilitates nucleophilic substitution reactions, useful in agrochemical or pharmaceutical intermediates.

Biological Activity

Methyl 2-(prop-2-yn-1-yl)benzoate is an organic compound classified as an ester, characterized by a methyl ester group attached to a benzoate backbone with a prop-2-yn-1-yl substituent. This compound has gained attention in recent years due to its unique structural features, which contribute to its biological activity and potential applications in synthetic chemistry and pharmacology. The molecular formula of this compound is , with a molecular weight of approximately 188.23 g/mol.

Antimicrobial Activity

Research indicates that compounds containing alkyne groups, such as this compound, exhibit notable antimicrobial properties. In studies involving various bacterial strains, compounds with similar structural features have demonstrated significant inhibitory effects against pathogens like Pseudomonas aeruginosa and Cryptococcus neoformans. For instance, azaindoles derived from alkynes have shown antibacterial activity with minimum inhibitory concentrations (MIC) as low as 7.8 µg/mL against Pseudomonas aeruginosa .

Antioxidant Activity

The antioxidant capacity of this compound can be inferred from studies on related compounds. The DPPH (Diphenylpicrylhydrazyl) assay is commonly used to evaluate the antioxidant potential of substances. Compounds with similar structures have been assessed for their ability to scavenge free radicals, with results indicating a positive correlation between structural complexity and antioxidant activity .

Synthesis and Derivatives

This compound is synthesized through various methods, including the Sonogashira coupling reaction, which allows for the introduction of alkyne groups into aromatic systems. This method has been pivotal in creating derivatives that retain or enhance biological activity. The synthesis typically involves the reaction of methyl 2-bromobenzoate with propargyl bromide in the presence of a palladium catalyst .

Study on Antimicrobial Effects

A study conducted on various alkynyl benzoates, including this compound, revealed promising results regarding their antimicrobial properties. The study tested multiple derivatives against a panel of bacterial strains and found that certain modifications to the alkyne group significantly enhanced antibacterial activity. The results indicated that structural variations could lead to improved efficacy against resistant strains .

Antioxidant Activity Assessment

In another investigation focusing on antioxidant properties, researchers utilized the ORAC (Oxygen Radical Absorbance Capacity) method to determine the effectiveness of alkynyl benzoates in neutralizing oxidative stress. This compound was included in this assessment, showing moderate antioxidant activity comparable to known standards like gallic acid .

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 4-(prop-2-yne-yloxy)benzoate | Contains an ether linkage instead of an alkyne group | Exhibits different reactivity due to ether functionality |

| Propynyl benzoate | Lacks the methyl ester group | Simpler structure, less steric hindrance |

| Ethyl 2-(prop-2-yne-yloxy)benzoate | Ethyl group instead of methyl | Alters solubility and volatility characteristics |

| Methyl 4-methylbenzoate | Methyl group at para position | Different steric effects influencing reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.